molecular formula C15H28N2O B2469114 N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylpropanamide CAS No. 953993-25-4

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylpropanamide

Cat. No.: B2469114
CAS No.: 953993-25-4
M. Wt: 252.402
InChI Key: WCSZNAIYCVAYAH-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylpropanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperidine core, a common structural motif in bioactive molecules, which is substituted at the nitrogen atom with a cyclopentyl group and at the 4-position with a methyl linker to a 2-methylpropanamide (isobutyramide) functional group . The presence of the amide group contributes to the compound's potential hydrogen-bonding capacity, influencing its solubility and interaction with biological targets. The cyclopentyl and piperidine moieties suggest this compound may serve as a valuable chemical intermediate or a key scaffold for the design and synthesis of novel receptor ligands. Its structural characteristics make it a compelling candidate for use as a building block in the development of compound libraries for high-throughput screening. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the study of central nervous system (CNS) targets or enzymes where similar piperidine-derived compounds have shown activity. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-12(2)15(18)16-11-13-7-9-17(10-8-13)14-5-3-4-6-14/h12-14H,3-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSZNAIYCVAYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1CCN(CC1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylpropanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced to the piperidine ring via a nucleophilic substitution reaction.

    Formation of the Methylpropanamide Moiety: The final step involves the formation of the methylpropanamide moiety through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

W-18 and W-15

  • Structure : W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) and W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) share a 2-piperidinylidene core with phenylethyl and sulfonamide substituents .
  • Key Differences :
    • The target compound features a 4-piperidinylmethyl linkage instead of a 2-piperidinylidene scaffold, altering conformational flexibility.
    • The cyclopentyl group replaces the phenylethyl or nitroaromatic substituents in W-18/W-15, likely reducing π-π stacking interactions critical for opioid receptor binding .
  • Implications : The absence of a sulfonamide group and aromatic nitro motifs may diminish opioid-like activity, as seen in W-18’s high-affinity interactions .

Fentanyl

  • Structure : N-(1-(2-Phenylethyl)-4-piperidinyl)-N-phenylpropanamide .
  • Key Differences :
    • Fentanyl’s 4-piperidinyl core with dual phenyl/propanamide groups contrasts with the target compound’s cyclopentyl and single 2-methylpropanamide moiety.
    • The cyclopentyl group may reduce blood-brain barrier penetration compared to fentanyl’s lipophilic phenylethyl chain .

Neuropsychiatric and Antidepressant Agents

SNAP 94847

  • Structure: N-[3-(1-{[4-(3,4-Difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide, an MCHR1 antagonist .
  • Key Differences: SNAP 94847 incorporates a difluorophenoxyphenyl group on the piperidine, enabling strong hydrophobic and halogen bonding with MCHR1.
  • Activity : SNAP 94847 demonstrates efficacy in rodent anxiety/depression models, suggesting that the 2-methylpropanamide group may contribute to CNS bioavailability .

Oligonucleotide Modifiers and Heterocyclic Analogues

Thiazolyl-Substituted Propanamide ()

  • Structure : N-Phenyl-N-[1-(2-phenylethyl)-4-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide .
  • The dual phenyl/propanamide groups in this analogue may enhance π-stacking but increase metabolic susceptibility compared to the cyclopentyl group .

Comparative Physicochemical and Pharmacokinetic Profiles

Parameter Target Compound W-18 SNAP 94847 Thiazolyl Analogue
Molecular Weight ~294.4 (estimated) 419.87 541.57 407.54
Key Substituents Cyclopentyl, 2-methylpropanamide Nitrophenylethyl, sulfonamide Difluorophenoxyphenyl Thiazolyl, phenylethyl
Lipophilicity (LogP) Moderate (cyclopentyl) High (nitroaromatic) High (fluorinated aryl) Moderate (thiazolyl)
Receptor Target Unknown (speculative: CNS) Opioid receptors MCHR1 Undisclosed
Metabolic Stability Likely high (no ester/sulfonamide) Low (sulfonamide cleavage) Moderate (aryl oxidation) Low (thiazole metabolism)

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